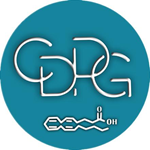- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Nanjing Jubai Biopharm
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Thietanes
Thietanes are a class of heterocyclic compounds characterized by a five-membered ring with three sulfur and two carbon atoms, commonly represented as SSSCSC. These molecules have gained significant attention in the field of organic synthesis due to their unique electronic properties and potential applications in various areas such as pharmaceuticals, materials science, and sensors.
In drug discovery, thietanes exhibit promising biological activities, including anti-inflammatory, antibacterial, and antifungal effects. Their sulfur atoms introduce electron-withdrawing characteristics, which can influence the pharmacological behavior of drug candidates. Moreover, the structural versatility of thietanes allows for the introduction of various functional groups to modulate their properties and enhance their utility.
In materials science, these compounds show potential in designing conductive polymers and organic semiconductors due to their electronic structure. Their ability to form stable covalent bonds with other atoms makes them valuable building blocks for synthesizing novel materials with tailored optical and electrical properties.
Thietanes' unique framework also finds applications in the development of chemical sensors, particularly gas sensing devices, where their selective recognition capabilities can detect specific gases or molecules. The tunable reactivity of thietanes under different conditions further expands their potential applications across multiple scientific disciplines.


-
TWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical ApplicationsTWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical Applications Introduction to TWEEN® 65 TWEEN® 65 is a widely recognized non-ionic surfactant that has played a pivotal role in various chemical and biopharmaceutical applications. Known for its exceptional properties, TWEEN® 65 is a polyethylene glycol (PEG)-coated ether with a hydrophilic-lipophilic balance (HLB) of approximately...
-
Bioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical ApplicationsBioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical Applications Over the past few decades, natural products have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential as lead compounds for drug development. Among these, beta-sitosterol, a steroidal saponin commonly...
-
Span 60: A Critical Component in Chemical Biopharmaceutical FormulationsSpan 60: A Critical Component in Chemical Biopharmaceutical Formulations Introduction to Span 60 Span 60, also known as sorbitan monostearate, is a widely used nonionic surfactant in the field of biopharmaceuticals and chemical formulations. It belongs to the class of polyoxyethylene alkyl ethers and is primarily used as an emulsifier, solubilizer, and stabilizer in various pharmaceutical and...
-
(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals Introduction to (1S)-2,2-Dimethylcyclopropane-1-carboxamide (1S)-2,2-Dimethylcyclopropane-1-carboxamide is a unique chemical compound that has garnered significant attention in the fields of chemistry and biomedicine. This molecule, characterized by its cyclopropane ring with two methyl substituents at...
-
(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals Introduction to (4R)-4-Phenyl-1,3-Oxazolidin-2-One (4R)-4-Phenyl-1,3-Oxazolidin-2-One is a versatile and valuable compound in the field of organic chemistry, particularly in the synthesis of chiral pharmaceuticals. Its unique structure combines an oxazolidinone ring with a phenyl group, making it...





